molecular formula C16H21NO B12468278 N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B12468278
M. Wt: 243.34 g/mol
InChI Key: OJTVFBSNIFPZDB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide: is a chemical compound with the molecular formula C16H21NO bicyclo[2.2.1]heptane-2-carboxamides , which are characterized by their unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of 2H-norbornanecarbonyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide (DMF) and is usually stirred for 24 hours. The reaction mixture is then filtered, and the product is purified using mass-directed chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids , while reduction could produce amines or alcohols . Substitution reactions could result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(2,6-dimethylphenyl)bicyclo[22

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide include:

  • N-(2,3-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
  • N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
  • This compound derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific interaction with KCNQ2 and KCNQ4 potassium channels . This unique mechanism of action makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C16H21NO/c1-10-4-3-5-11(2)15(10)17-16(18)14-9-12-6-7-13(14)8-12/h3-5,12-14H,6-9H2,1-2H3,(H,17,18)

InChI Key

OJTVFBSNIFPZDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC3CCC2C3

solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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